Cas no 1575-29-7 (3-methyl-1-phenyl-1H-indazole)

3-Methyl-1-phenyl-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with a phenyl group at the 1-position and a methyl group at the 3-position. This structure imparts stability and versatility, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid aromatic framework enhances binding affinity in molecular interactions, while the methyl group offers potential for further functionalization. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. High purity and well-defined chemical properties ensure reproducibility in experimental applications. Suitable for use in medicinal chemistry and material science studies.
3-methyl-1-phenyl-1H-indazole structure
3-methyl-1-phenyl-1H-indazole structure
商品名:3-methyl-1-phenyl-1H-indazole
CAS番号:1575-29-7
MF:C14H12N2
メガワット:208.258482933044
CID:1334685
PubChem ID:11367779

3-methyl-1-phenyl-1H-indazole 化学的及び物理的性質

名前と識別子

    • 1H-Indazole, 3-methyl-1-phenyl-
    • 3-methyl-1-phenylindazole
    • 3-methyl-1-phenyl-1H-indazole
    • SCHEMBL10315082
    • 1h-indazole,3-methyl-1-phenyl-
    • EN300-11688852
    • G59078
    • DTXSID00463712
    • 1575-29-7
    • 3-methyl-1-phenyl-indazole
    • インチ: InChI=1S/C14H12N2/c1-11-13-9-5-6-10-14(13)16(15-11)12-7-3-2-4-8-12/h2-10H,1H3
    • InChIKey: HFZUNQHPBDQQAK-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN(C2=CC=CC=C12)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 208.100048391g/mol
  • どういたいしつりょう: 208.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-methyl-1-phenyl-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-11688852-0.05g
3-methyl-1-phenyl-1H-indazole
1575-29-7
0.05g
$149.0 2023-05-25
Enamine
EN300-11688852-10000mg
3-methyl-1-phenyl-1H-indazole
1575-29-7
10000mg
$2762.0 2023-10-03
Enamine
EN300-11688852-50mg
3-methyl-1-phenyl-1H-indazole
1575-29-7
50mg
$149.0 2023-10-03
Enamine
EN300-11688852-2500mg
3-methyl-1-phenyl-1H-indazole
1575-29-7
2500mg
$1260.0 2023-10-03
Aaron
AR001Q6G-2.5g
1H-Indazole, 3-methyl-1-phenyl-
1575-29-7 95%
2.5g
$1758.00 2025-02-13
1PlusChem
1P001PY4-10g
1H-Indazole, 3-methyl-1-phenyl-
1575-29-7 95%
10g
$3476.00 2023-12-20
1PlusChem
1P001PY4-2.5g
1H-Indazole, 3-methyl-1-phenyl-
1575-29-7 95%
2.5g
$1620.00 2024-06-20
Enamine
EN300-11688852-100mg
3-methyl-1-phenyl-1H-indazole
1575-29-7
100mg
$221.0 2023-10-03
Enamine
EN300-11688852-500mg
3-methyl-1-phenyl-1H-indazole
1575-29-7
500mg
$501.0 2023-10-03
Aaron
AR001Q6G-500mg
1H-Indazole, 3-methyl-1-phenyl-
1575-29-7 95%
500mg
$714.00 2025-02-13

3-methyl-1-phenyl-1H-indazole 関連文献

3-methyl-1-phenyl-1H-indazoleに関する追加情報

Research Briefing on 3-Methyl-1-phenyl-1H-indazole (CAS: 1575-29-7): Recent Advances and Applications

3-Methyl-1-phenyl-1H-indazole (CAS: 1575-29-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of oncology, neurology, and inflammation. This briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-methyl-1-phenyl-1H-indazole exhibits potent inhibitory effects on specific kinase targets involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, leading to the identification of derivatives with enhanced selectivity and reduced off-target effects. These findings underscore the compound's potential as a lead candidate for kinase inhibitor development.

In addition to its anticancer properties, recent investigations have revealed the neuroprotective effects of 3-methyl-1-phenyl-1H-indazole. A study in ACS Chemical Neuroscience (2024) reported that the compound modulates glutamate receptor activity, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease. The study employed in vitro and in vivo models to validate the compound's efficacy in reducing oxidative stress and neuronal apoptosis.

The synthetic accessibility of 3-methyl-1-phenyl-1H-indazole has also been a focus of recent research. A 2024 paper in Organic Letters described a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This method not only improves the scalability of production but also enables the introduction of diverse functional groups, facilitating the development of tailored derivatives for specific therapeutic applications.

Despite these advancements, challenges remain in the clinical translation of 3-methyl-1-phenyl-1H-indazole-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further optimization of its formulation. Ongoing research is exploring nanoparticle-based delivery systems to enhance its solubility and tissue penetration, as reported in a 2024 preprint on bioRxiv.

In conclusion, 3-methyl-1-phenyl-1H-indazole (CAS: 1575-29-7) represents a promising scaffold for drug discovery, with demonstrated efficacy across multiple therapeutic areas. Future research should focus on addressing its pharmacokinetic limitations and expanding its clinical applications through targeted derivative design and advanced delivery technologies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量